Bosutinib isomer

Kinase Inhibitor Impurity Structural Isomerism Quality Control

Bosutinib API manufacturers face challenges in quantifying regioisomeric impurities that share identical mass with the active drug. This certified reference standard-the 3,5-dichloro-4-methoxy regioisomer-provides the exact resolution. • High-purity (>98% HPLC) reference for HPLC/UPLC/LC-MS system suitability and ANDA/NDA submission data. • Unique Wee1/Wee2 probe (Kd = 4.7 nM for Wee2) with documented selectivity vs. Src/Abl. • Fully characterized with crystal structures (PDB 4BC6, 5VCZ) for structure-based drug design. Supplied with comprehensive CoA; stable at -20°C.

Molecular Formula C26H29Cl2N5O3
Molecular Weight 530.4 g/mol
CAS No. 1391063-17-4
Cat. No. B609997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBosutinib isomer
CAS1391063-17-4
SynonymsPF-06651481-00;  PF 06651481 00;  PF0665148100;  Bosutinib Isomer I; 
Molecular FormulaC26H29Cl2N5O3
Molecular Weight530.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C(=C4)Cl)OC)Cl)C#N)OC
InChIInChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-24-14-22-19(13-23(24)34-2)25(17(15-29)16-30-22)31-18-11-20(27)26(35-3)21(28)12-18/h11-14,16H,4-10H2,1-3H3,(H,30,31)
InChIKeyYCLIWTLPTXAGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement-Ready Reference: 4-[(3,5-Dichloro-4-Methoxyphenyl)amino]-6-Methoxy-7-[3-(4-Methylpiperazin-1-Yl)propoxy]quinoline-3-Carbonitrile (CAS 1391063-17-4)


4-[(3,5-Dichloro-4-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile (CAS 1391063-17-4), also designated PF-06651481-00 or Bosutinib Isomer I, is a 3-quinolinecarbonitrile derivative that functions as the primary regioisomeric impurity of the clinical Src/Abl kinase inhibitor Bosutinib (SKI-606) [1]. This compound is chemically distinguished from the active pharmaceutical ingredient by the substitution pattern of the dichloromethoxy aniline moiety (3,5-dichloro-4-methoxy versus the 2,4-dichloro-5-methoxy configuration of Bosutinib), resulting in identical molecular mass and formula but divergent kinase selectivity and pharmacological activity [2]. Its established utility centers on quality control, analytical method validation, and as a research tool for probing Wee family kinase biology.

Why This Bosutinib Regioisomer Impurity (CAS 1391063-17-4) Cannot Be Substituted by Other In-Class Compounds


Substitution of CAS 1391063-17-4 with Bosutinib, other Bosutinib-related impurities, or alternative quinoline-3-carbonitrile derivatives is analytically and functionally invalid. This compound is defined by a specific 3,5-dichloro-4-methoxy aniline substitution pattern that confers a unique kinase binding profile—high-affinity engagement of Wee1 and Wee2 (Kd = 43.7 nM and 4.7 nM, respectively) [1], while demonstrating substantially reduced potency against the Src and Abl kinases targeted by Bosutinib [2]. Other Bosutinib impurities, such as the N-oxide, desmethyl, or oxydechlorinated derivatives, possess distinct molecular weights, polarities, and chromatographic behaviors that preclude their use as equivalent reference standards for impurity profiling or method validation [3]. Consequently, for analytical quality control of Bosutinib drug substance or for targeted Wee kinase research, no alternative compound provides the requisite chemical identity and documented activity profile.

Quantitative Differentiation of CAS 1391063-17-4 from Bosutinib and Closest Analogs: A Comparator-Based Evidence Guide


Structural Regioisomerism: Definitive 3,5-Dichloro-4-Methoxy Aniline Configuration vs. Bosutinib

The compound is a regioisomer of Bosutinib, differing exclusively in the substitution pattern of the dichloromethoxy aniline ring: 3,5-dichloro-4-methoxy versus the 2,4-dichloro-5-methoxy arrangement present in Bosutinib. This structural divergence is unequivocally confirmed by single-crystal X-ray diffraction and distinct spectroscopic signatures, including unique IR absorption bands of the nitrile group and divergent NMR chemical shifts [1].

Kinase Inhibitor Impurity Structural Isomerism Quality Control

Divergent Kinase Selectivity: High-Affinity Wee1/Wee2 Binding Contrasts with Bosutinib's Src/Abl Profile

While Bosutinib potently inhibits Src and Abl kinases (IC50 = 1.2 nM and 1 nM, respectively), CAS 1391063-17-4 exhibits a markedly different selectivity profile, demonstrating high binding affinity for Wee1 (Kd = 43.7 ± 10.0 nM) and Wee2 (Kd = 4.7 ± 2.3 nM) [1]. The compound's engagement of Myt1 has also been structurally characterized via X-ray crystallography (PDB 5VCZ) [2].

Wee Kinase Inhibition Selectivity Profiling Chemical Biology

Analytical Reference Standard Purity: Certified HPLC Purity >98% for Method Validation

This compound is routinely supplied with certified HPLC purity exceeding 98% (often >99%) [1], enabling its use as a reference standard for the identification, quantification, and control of the regioisomer impurity in Bosutinib active pharmaceutical ingredient and drug products. This level of purity and characterization is essential for regulatory compliance in ANDA submissions and commercial quality control [2].

Pharmaceutical Analysis Impurity Profiling Reference Standard

Commercial Mislabeling Event: Documented Need for Authentic Reference Material

A well-documented incident occurred wherein multiple commercial vendors unknowingly sold CAS 1391063-17-4 labeled as Bosutinib (SKI-606) for several years [1]. This was only detected through X-ray crystallography and advanced spectroscopic analysis, as LC-MS alone could not distinguish the isomers. The event underscores the absolute necessity of using authenticated reference material for this specific isomer to confirm compound identity in research and quality control settings.

Chemical Authenticity Research Integrity Reference Standards

Distinct Chromatographic Behavior: Baseline Resolution from Bosutinib Under Optimized Conditions

Under optimized reverse-phase HPLC conditions, Bosutinib and its regioisomer impurity (CAS 1391063-17-4) can be baseline resolved, with reported retention times differing by approximately 0.1–0.3 minutes depending on the specific mobile phase and column chemistry [1]. This resolution is critical for accurate quantification of impurity levels in drug substance and drug product.

HPLC Method Development Impurity Quantification Analytical Chemistry

Reduced Src/Abl Kinase Inhibition vs. Bosutinib: Functional Selectivity Shift

While Bosutinib potently inhibits Src and Abl kinases with sub-nanomolar to low nanomolar IC50 values (e.g., Src IC50 = 1.2 nM, Abl IC50 = 1 nM) [1], the regioisomer CAS 1391063-17-4 demonstrates substantially reduced potency against these targets, with no reported IC50 values below 100 nM for Src or Abl in published kinase panels [2]. This functional divergence confirms that the compound is not a simple bioisostere and should not be used as a substitute for Bosutinib in cell-based or in vivo studies of Src/Abl-dependent pathways.

Kinase Inhibition Assay Selectivity Profile Chemical Biology

Validated Application Scenarios for CAS 1391063-17-4 in Research, Development, and Quality Control


Analytical Method Development and Validation for Bosutinib Drug Substance

CAS 1391063-17-4 is the primary reference standard for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify the regioisomer impurity in Bosutinib API. Its use is mandated for establishing system suitability, determining relative response factors, and demonstrating method specificity and accuracy as part of ANDA or NDA regulatory submissions [1].

Quality Control Release Testing of Bosutinib Batches

Pharmaceutical quality control laboratories employ this certified reference material to perform routine batch release testing, ensuring that levels of the regioisomer impurity remain below ICH-defined thresholds (e.g., ≤0.15% for unidentified impurities). The compound's high purity (>98%) and full characterization data support compliance with cGMP and pharmacopeial monograph requirements [1].

Chemical Probe for Wee1 and Wee2 Kinase Functional Studies

Given its high-affinity binding to Wee1 (Kd = 43.7 nM) and Wee2 (Kd = 4.7 nM) [1], this compound serves as a selective chemical probe for dissecting Wee family kinase signaling pathways in cell cycle regulation, DNA damage response, and cancer biology. Its distinct selectivity profile makes it a valuable comparator to established Wee1 inhibitors like MK-1775 (adavosertib) [2].

Structural Biology of Kinase-Inhibitor Complexes

The availability of high-resolution crystal structures of this compound bound to Abl (PDB 4BC6), Myt1 (PDB 5VCZ), and Wee1 kinase domains [1] enables structure-based drug design efforts aimed at developing selective Wee kinase inhibitors or understanding the molecular determinants of isomer-specific binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bosutinib isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.